乙基(噻吩-3-基甲基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl carbamate, also known as urethane, is an organic compound with the formula CH3CH2OC(O)NH2 . It is an ester of carbamic acid and appears as a white solid . It is not a component of polyurethanes, despite its name . Ethyl carbamate is a process contaminant that is sometimes found in fermented foods and alcoholic beverages . It can form during the fermentation and storage of foods and beverages that naturally contain nitrogen-rich compounds such as urea, citrulline, and cyanate .

Synthesis Analysis

Ethyl carbamate is produced industrially by heating urea and ethyl alcohol . It can also arise by the action of ammonia on ethyl chloroformate . In the context of thiophene derivatives, they have been synthesized by heterocyclization of various substrates .Molecular Structure Analysis

The molecular structure of ethyl carbamate involves an ester of carbamic acid . A related compound, methyl N-[1-(thiophen-3-yl)ethyl]carbamate, contains a total of 23 bonds, including 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 (thio-) carbamate (aliphatic), and 1 Thiophene .Chemical Reactions Analysis

The key reaction for ethyl carbamate formation in wine is between urea and ethanol . The chemical reaction between urea and ethanol is exponentially accelerated at elevated temperatures . To a lesser extent, citrulline, an amino acid which is not incorporated into yeast protein, and is formed during arginine biosynthesis, can serve as an ethyl carbamate precursor .Physical And Chemical Properties Analysis

Ethyl carbamate occurs as colorless crystals or white granular powder and is very soluble in water . It is almost odorless . The vapor pressure for ethyl carbamate is 0.36 at 25 °C .科学研究应用

电化学和电致变色特性

对与乙基(噻吩-3-基甲基)氨基甲酸酯相关的衍生物的电化学和电致变色特性的研究突出了它们在材料科学中的潜力。一项研究描述了供体-受体型单体的合成和表征,由于引入了极性不同的受体基团,这些单体显示出良好的电化学活性和独特的电致变色特性。这些化合物及其通过电聚合合成的聚合物表现出明确的氧化和还原过程、合理的对比度和快速的转换时间,表明它们在智能窗户和显示器中的应用潜力 (Hu 等,2013)。

腐蚀抑制

另一个应用领域是腐蚀抑制。对合成的噻吩席夫碱的研究证明了其作为酸性溶液中低碳钢的腐蚀抑制剂的效率。抑制效率随着化合物浓度的增加而增加,其在钢表面的吸附遵循朗缪尔等温线,表明抑制剂与金属表面之间存在强相互作用。这项研究为开发新的工业应用腐蚀抑制剂开辟了道路 (Daoud 等,2014)。

杂环合成

乙基(噻吩-3-基甲基)氨基甲酸酯及其衍生物在杂环合成中也扮演着至关重要的角色,导致产生具有潜在生物活性的新型化合物。例如,乙基 α-(3-氨基甲酰基-4,5,6,7-四氢苯并[b]噻吩-2-基腙)乙酸酯已被用于合成各种吡喃、吡啶和哒嗪衍生物。这些合成方法为设计和开发新的治疗剂提供了一条途径 (Mohareb 等,2004)。

安全和危害

未来方向

Ethyl carbamate is a probable human carcinogen, so reduction of its content is important for food safety and human health . Various preventing methods are developed and used in some cases at industrial scale to lower ethyl carbamate levels in food . These methods include genetic modification of Saccharomyces cerevisiae wine strains targeting pathways of arginine transport and metabolism, the use of lactic acid bacteria to consume arginine, direct degradation of ethyl carbamate by enzymes and microorganisms, and different technological methods of grape cultivation, alcoholic fermentation, wine aging, temperature and duration of storage and transportation .

作用机制

Target of Action

Ethyl (thiophen-3-ylmethyl)carbamate, as a carbamate derivative, primarily targets the acetylcholinesterase (AChE) enzyme . AChE plays a pivotal role in the nervous system by catalyzing the hydrolysis of acetylcholine (ACh), a neurotransmitter, into choline and acetic acid . Inhibition of AChE leads to an increase in ACh, thereby enhancing stimulation of nerve endings .

Mode of Action

Carbamate derivatives, including Ethyl (thiophen-3-ylmethyl)carbamate, inhibit AChE by mimicking the substrate and forming a carbamoylated complex with the enzyme . This complex is hydrolyzed considerably slower than the acylated form, leading to a prolonged action of ACh . The compound’s interaction with its target results in changes in nerve signal transmission, potentially affecting various physiological processes.

Biochemical Pathways

The biochemical pathway affected by Ethyl (thiophen-3-ylmethyl)carbamate involves the cholinergic system . By inhibiting AChE, the compound interferes with the hydrolysis of ACh, leading to an accumulation of ACh at nerve synapses or neuromuscular junctions . This can affect various downstream effects, including muscle contraction and nerve signal transmission.

Result of Action

The primary result of Ethyl (thiophen-3-ylmethyl)carbamate’s action is the inhibition of AChE, leading to an increase in ACh at nerve synapses or neuromuscular junctions . This can result in enhanced nerve stimulation and potentially affect various physiological processes. It’s important to note that ethyl (thiophen-3-ylmethyl)carbamate has been classified as a potential carcinogen .

Action Environment

The action of Ethyl (thiophen-3-ylmethyl)carbamate can be influenced by various environmental factors. For instance, the compound’s formation and stability can be affected by factors such as temperature and pH . Additionally, the compound’s action can be influenced by the presence of other substances, such as other carbamates or organophosphates . Therefore, the compound’s action, efficacy, and stability need to be evaluated in the context of the specific environment in which it is present.

属性

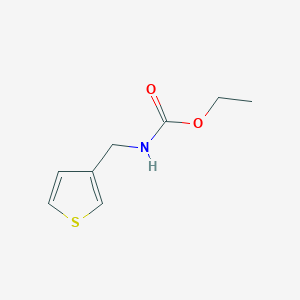

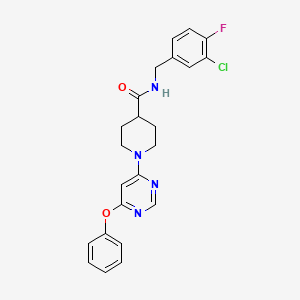

IUPAC Name |

ethyl N-(thiophen-3-ylmethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-2-11-8(10)9-5-7-3-4-12-6-7/h3-4,6H,2,5H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOAHFURHPUREH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1=CSC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (thiophen-3-ylmethyl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2924375.png)

![1-{2-[(2,5-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-YL}ethanone hydrochloride](/img/structure/B2924377.png)

![2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2924380.png)

![5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B2924381.png)

![1-(3-Thia-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one](/img/structure/B2924382.png)

![7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2924385.png)

![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide](/img/structure/B2924389.png)

![N-(2,4-dimethoxybenzyl)-2-(6-ethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-b][1,4]thiazin-1-yl)acetamide](/img/structure/B2924392.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2924396.png)